molecular formula C19H15FN2O3 B4032711 (5Z)-1-(4-ethylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(4-ethylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4032711
M. Wt: 338.3 g/mol
InChI Key: UHGZKRQYAJSXLV-WJDWOHSUSA-N
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Description

(5Z)-1-(4-ethylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C19H15FN2O3 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-ethylphenyl)-5-(3-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is 338.10667051 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

One area of research involves the synthesis of thiazolo and pyrimidine derivatives with potential anti-inflammatory and antinociceptive activities. For instance, Alam et al. (2010) designed a new series of thiazolo[3,2-a]pyrimidine derivatives that showed significant anti-inflammatory and antinociceptive activities with lower ulcerogenic activity and higher LD50 values, indicating their safety profile (Alam, Khan, Siddiqui, & Ahsan, 2010).

Biological Activity of Pyrimidine Derivatives

Another research direction is the synthesis of pyrimidine derivatives linked with morpholinophenyl derivatives, which have shown significant larvicidal activity against third instar larvae, indicating potential applications in pest control and possibly in pharmacological contexts (Gorle et al., 2016).

Anticancer Activity

Research by Hammam et al. (2005) focused on fluoro-substituted benzo[b]pyran compounds that, upon synthesis and testing, exhibited anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting the potential of these compounds in cancer therapy (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Analgesic Properties Optimization

Ukrainets et al. (2015) investigated the modification of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus to enhance analgesic properties, revealing that certain modifications can lead to increased biological activity, suggesting applications in developing new analgesic agents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antioxidant, Antibacterial, and Antifungal Screening

The synthesis of novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives by Maddila et al. (2012) was characterized by their in vitro antioxidant, antibacterial, and antifungal activities, showcasing the broad spectrum of potential therapeutic applications of these compounds (Maddila et al., 2012).

Properties

IUPAC Name

(5Z)-1-(4-ethylphenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c1-2-12-6-8-15(9-7-12)22-18(24)16(17(23)21-19(22)25)11-13-4-3-5-14(20)10-13/h3-11H,2H2,1H3,(H,21,23,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGZKRQYAJSXLV-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)F)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(4-ethylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5Z)-1-(4-ethylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
(5Z)-1-(4-ethylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
(5Z)-1-(4-ethylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
(5Z)-1-(4-ethylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-1-(4-ethylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.